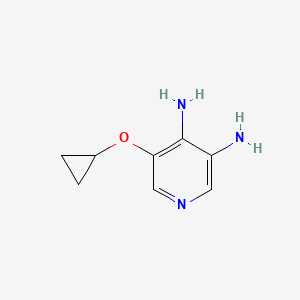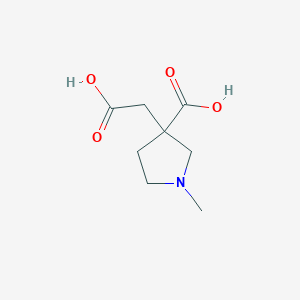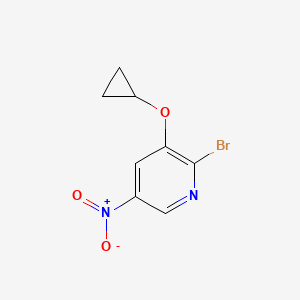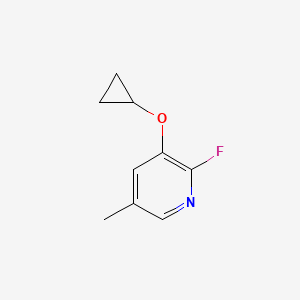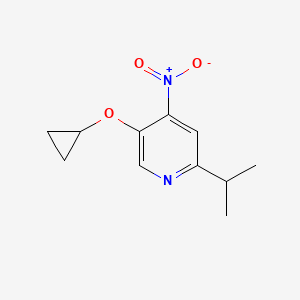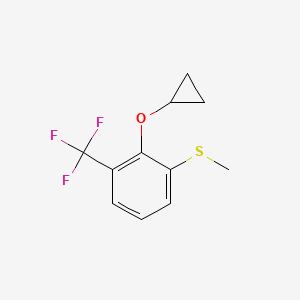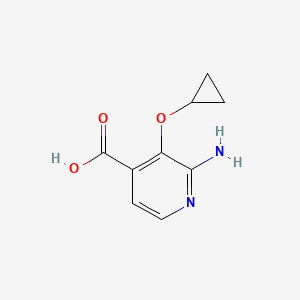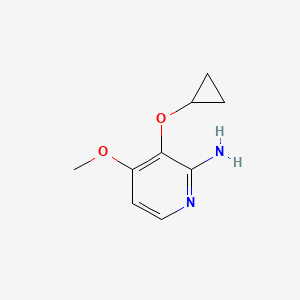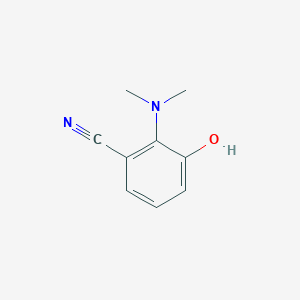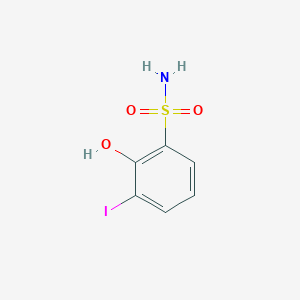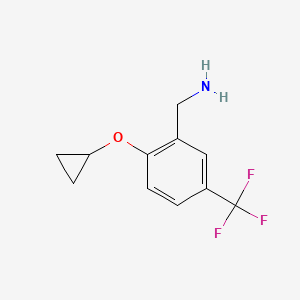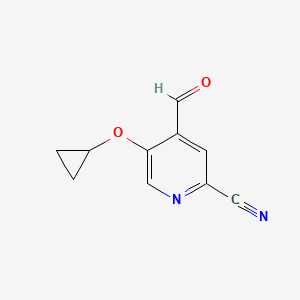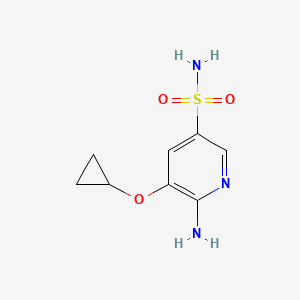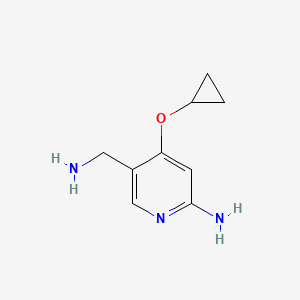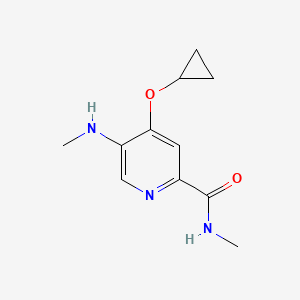
4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-5-(methylamino)picolinic acid with methylamine under specific conditions . The reaction typically requires a solvent such as methanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide can be compared with other similar compounds, such as:
N-Methyl-picolinamide-4-thiol derivatives: These compounds have shown potential antitumor activities and are studied for their interactions with kinases.
5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide: This compound has a similar structure but differs in the position of the cyclopropoxy group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-9-6-14-8(11(15)13-2)5-10(9)16-7-3-4-7/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
ZQKWEGQVMKGIDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


